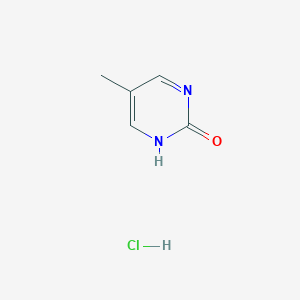

5-Methyl-2-pyrimidinol hydrochloride

Description

BenchChem offers high-quality 5-Methyl-2-pyrimidinol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-pyrimidinol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H3,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYDCQOCPSBFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Methyl-2-pyrimidinol hydrochloride CAS 41398-85-0 properties

Physicochemical Profile, Synthetic Pathways, and Applications in Drug Discovery[1]

Executive Summary

5-Methyl-2-pyrimidinol hydrochloride (CAS 41398-85-0) is a critical heterocyclic building block in medicinal chemistry and agrochemical development.[1] Functioning as a stable precursor to 2-functionalized-5-methylpyrimidines, this compound is pivotal in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway modulators), nucleoside analogs, and mesoionic compounds.[1][2] This guide provides a comprehensive technical analysis of its properties, synthetic routes, and downstream utility, designed for researchers requiring high-fidelity data for experimental design.[2]

Part 1: Chemical Identity & Structural Analysis[3][4]

The compound exists in a tautomeric equilibrium between the enol (2-hydroxypyrimidine) and keto (2(1H)-pyrimidinone) forms.[1] In the solid state and polar solvents, the keto form is generally predominant.[2][3] The hydrochloride salt stabilizes the cationic species, protonating the N1 or N3 position, which significantly enhances water solubility compared to the free base.[2]

| Property | Data |

| CAS Number | 41398-85-0 |

| IUPAC Name | 5-Methylpyrimidin-2(1H)-one hydrochloride |

| Synonyms | 2-Hydroxy-5-methylpyrimidine HCl; Thymine enol ether derivative |

| Molecular Formula | C₅H₆N₂O[1][3][4][5] · HCl |

| Molecular Weight | 146.57 g/mol (Salt); 110.11 g/mol (Free Base) |

| SMILES | CC1=CN=C(O)N=C1.Cl |

| InChI Key | IPYDCQOCPSBFRW-UHFFFAOYSA-N |

Tautomeric Equilibrium & Salt Formation

The structural integrity of 5-methyl-2-pyrimidinol is defined by its lactam-lactim tautomerism.[1] While the aromatic 2-hydroxy form allows for O-alkylation, the 2-oxo form is thermodynamically favored in neutral media.[1][3] The hydrochloride salt locks the nitrogen lone pair, preventing oxidation and facilitating handling.[2][3]

Figure 1: Tautomeric equilibrium shifting toward the stable hydrochloride salt form.[1]

Part 2: Physicochemical Properties[1][2][3]

| Parameter | Value / Observation | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage.[1][3] |

| Melting Point | 210–215 °C (Decomposition) | Free base melts lower (~155 °C); Salt decomposes upon melting.[2][3] |

| Solubility | High: Water, DMSO, MethanolLow: DCM, Hexane, Toluene | Dissolves readily in polar protic solvents due to ionic character.[2][3] |

| pKa | ~2.5 (Protonated N) / ~9.2 (OH) | Estimated values based on pyrimidine core electronics.[1][2][3] |

| Hygroscopicity | Moderate | Store under inert atmosphere (Argon/N2) to prevent caking.[1][2][3] |

Part 3: Synthetic Pathways[5]

The synthesis of 5-methyl-2-pyrimidinol hydrochloride typically follows a condensation strategy involving a C3 synthon and a urea derivative.[1]

Method A: Condensation of Urea and Methylmalonaldehyde (Primary Route)

This is the most atom-economical route, utilizing the "3 + 3" cyclization strategy.[2]

-

Reactants: Urea (N-C-N fragment) + Methylmalonaldehyde (or its acetal equivalent, e.g., 1,1,3,3-tetraethoxy-2-methylpropane).[1][2][3]

-

Catalyst: Acidic conditions (HCl/EtOH) promote the cyclization and dehydration.[2][3]

-

Mechanism: Acid-catalyzed attack of urea nitrogens on the bis-aldehyde/acetal carbons followed by aromatization.[1][3]

Method B: Hydrolysis of 2-Amino-5-methylpyrimidine[1]

-

Reagent: Nitrous acid (NaNO₂/HCl) generates the diazonium salt in situ.[2][3]

-

Transformation: The unstable diazonium species undergoes rapid hydrolysis to yield the 2-hydroxy derivative.[1][2][3]

Figure 2: Primary synthetic workflow via condensation of urea and C3-synthons.

Part 4: Applications in Drug Discovery

1. Precursor to 2-Chloro-5-methylpyrimidine

The most significant utility of CAS 41398-85-0 is its conversion to 2-chloro-5-methylpyrimidine via reaction with Phosphorus Oxychloride (POCl₃).[1] The chlorine atom at the 2-position is highly labile to nucleophilic aromatic substitution (SɴAr), making it a "privileged scaffold" for:

-

Suzuki-Miyaura Coupling: Attachment of aryl groups for kinase inhibitor scaffolds.[1][3]

-

Buchwald-Hartwig Amination: Introduction of amine side chains.[1][3]

2. Nucleoside Analog Synthesis

The 5-methyl-2-pyrimidinol core mimics the thymine base.[1] It is used to synthesize:

-

Modified Nucleobases: For studying DNA/RNA stability and base-pairing fidelity.[1][3]

-

Antiviral Agents: Where the 5-methyl group provides steric bulk that can inhibit viral polymerases.[1][3]

3. Kinase Inhibitors (PI3K/mTOR)

Research indicates that 2-aminopyrimidine derivatives derived from this core are potent inhibitors of the PI3K/Akt/mTOR pathway, a critical target in oncology.[2] The 5-methyl group often occupies a hydrophobic pocket in the ATP-binding site of the kinase, enhancing selectivity.[1]

Part 5: Analytical Characterization[1][5]

To validate the identity of 5-Methyl-2-pyrimidinol hydrochloride, the following spectral characteristics are diagnostic.

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 8.20 – 8.40 ppm (s, 2H): Aromatic protons at positions 4 and 6.[2][3] Due to the symmetry of the pyrimidine ring (and rapid tautomerism), these often appear as a singlet or a very tight doublet.[2][3]

-

δ 2.10 – 2.20 ppm (s, 3H): Methyl group at position 5.[2][3]

-

δ ~11.0 – 13.0 ppm (br s, 1H): Exchangeable proton (OH/NH), often broadened or invisible depending on water content/acidity.[2][3]

Mass Spectrometry (ESI)

Part 6: Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Statement | Code | Precaution |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][3] Wash hands thoroughly after handling.[2][3] |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3] Wear protective gloves. |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] Use eye protection. |

| STOT - Single Exp. | H335 | May cause respiratory irritation.[1][3] Use in a fume hood.[2][3] |

Storage Protocol:

References

-

ChemicalBook. (2025).[2][3] 2-Hydroxy-5-methylpyrimidine Properties and Suppliers. Retrieved from [2]

-

Sigma-Aldrich. (2025).[1][2][3] 5-Methyl-2-pyrimidinol hydrochloride Product Information. Retrieved from [1]

-

National Institutes of Health (NIH). (2025).[2][3] PubChem Compound Summary: 5-Methylcytosine and Derivatives. Retrieved from [2][3]

-

BenchChem. (2025).[2][3] Synthesis of Pyrimidine Derivatives: Technical Guide. Retrieved from [2]

-

ResearchGate. (2021). Unusual ring-opening reaction of 4-benzyl-5-methyl-2-aryloxazole N-oxides with POCl3. (Contextual reference for POCl3 reactivity). Retrieved from

Sources

An In-depth Technical Guide to 5-Methyl-2-hydroxypyrimidine Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-methyl-2-hydroxypyrimidine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into the nuanced structural details of the molecule, including a critical examination of its tautomeric forms. A detailed, field-proven synthetic protocol is presented, alongside a thorough guide to its analytical characterization using modern spectroscopic techniques. Furthermore, this document explores the compound's emerging role as a versatile building block in the design and development of targeted therapeutics, particularly kinase inhibitors implicated in key oncogenic signaling pathways.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs. Its prevalence in nature, most notably as a core component of the nucleobases uracil, cytosine, and thymine, has made it a focal point for the design of therapeutic agents that can modulate fundamental biological processes. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

5-Methyl-2-hydroxypyrimidine hydrochloride emerges as a particularly valuable synthon in this context. Its carefully positioned functional groups—a nucleophilic hydroxyl group, a basic pyrimidine core, and a lipophilic methyl group—offer a rich chemical handle for the construction of complex molecular architectures. This guide aims to provide a deep understanding of its chemical nature and unlock its potential for the rational design of next-generation therapeutics.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-methyl-2-hydroxypyrimidine hydrochloride is fundamentally defined by the pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In this specific derivative, a methyl group is substituted at the 5-position, and a hydroxyl group is at the 2-position. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for many synthetic and biological applications.

Tautomerism: A Critical Consideration

A crucial aspect of the chemical identity of 2-hydroxypyrimidines is the existence of lactam-lactim tautomerism. The "2-hydroxy" nomenclature refers to the enol (lactim) form, while the keto (lactam) form is named 5-methylpyrimidin-2(1H)-one. In the solid state and in polar solvents, the equilibrium strongly favors the lactam form due to the greater stability of the amide group. The hydrochloride salt will protonate one of the ring nitrogens, further influencing this equilibrium. Understanding this tautomerism is paramount, as the dominant form in a given environment will dictate its reactivity and intermolecular interactions. Theoretical studies suggest that while the hydroxy form may exist in the gas phase, the oxo (keto) form is favored in polar solvents.

Caption: Tautomeric equilibrium between the lactam and lactim forms of 5-methyl-2-hydroxypyrimidine.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 41398-85-0 | |

| Molecular Formula | C₅H₆N₂O·HCl | |

| Molecular Weight | 146.57 g/mol | |

| Melting Point | 211 °C | |

| Appearance | White to off-white powder | |

| pKa | 9.33 ± 0.10 (Predicted) |

Synthesis of 5-Methyl-2-hydroxypyrimidine Hydrochloride

The synthesis of 2-hydroxypyrimidine derivatives is a well-established area of organic chemistry, with the most common and robust method being the condensation of a β-dicarbonyl compound or its equivalent with urea or a related synthon. The following protocol outlines a reliable and scalable synthesis of 5-methyl-2-hydroxypyrimidine, which can then be converted to its hydrochloride salt.

Synthetic Workflow

Caption: Synthetic workflow for 5-methyl-2-hydroxypyrimidine HCl.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methyl-2-hydroxypyrimidine

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add urea (1.0 equivalent) and ethanol (200 mL). Stir the mixture to dissolve the urea.

-

Addition of Acid Catalyst: To the stirred solution, add concentrated hydrochloric acid (0.2 equivalents) dropwise.

-

Addition of β-Dicarbonyl Equivalent: Slowly add 3,3-dimethoxy-2-methylpropanal (1.1 equivalents) to the reaction mixture through the dropping funnel over a period of 30 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. A white precipitate will form. Filter the solid and wash with cold ethanol.

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure 5-methyl-2-hydroxypyrimidine as a white crystalline solid.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 5-methyl-2-hydroxypyrimidine in a minimal amount of absolute ethanol.

-

Acidification: To this solution, add a solution of hydrochloric acid in ethanol (prepared by bubbling dry HCl gas through cold ethanol or by careful addition of acetyl chloride to ethanol) dropwise until the pH is acidic (pH 1-2).

-

Precipitation and Isolation: A white precipitate of 5-methyl-2-hydroxypyrimidine hydrochloride will form. Cool the mixture in an ice bath to maximize precipitation.

-

Filtration and Drying: Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 5-methyl-2-hydroxypyrimidine hydrochloride. A combination of spectroscopic methods provides a comprehensive structural elucidation.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | - Singlet for the methyl protons (~2.1-2.3 ppm)- Singlet for the two equivalent pyrimidine ring protons (~7.8-8.0 ppm)- Broad singlet for the N-H/O-H protons (variable, downfield) |

| ¹³C NMR (DMSO-d₆) | - Signal for the methyl carbon (~15-20 ppm)- Signals for the pyrimidine ring carbons (~110-160 ppm)- Signal for the carbonyl/enol carbon (~160-170 ppm) |

| FT-IR (KBr, cm⁻¹) | - Broad N-H/O-H stretching (~3200-2800 cm⁻¹)- C=O stretching (lactam form) (~1650-1680 cm⁻¹)- C=N and C=C stretching (~1600-1400 cm⁻¹)- C-H stretching (~3000-2850 cm⁻¹) |

| Mass Spec. (ESI+) | - [M+H]⁺ peak corresponding to the free base (m/z ~111.05) |

Analytical Workflow

Caption: Workflow for the analytical characterization of 5-methyl-2-hydroxypyrimidine HCl.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The 2-aminopyrimidine scaffold, of which 5-methyl-2-hydroxypyrimidine is a close analog, is a "privileged" structure in kinase inhibitor design.[1] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal starting point for developing potent and selective inhibitors.

Targeting Key Oncogenic Pathways

Aberrant activation of signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the Mitogen-Activated Protein Kinase (MAPK) pathways is a hallmark of many cancers.[2][3] These pathways regulate critical cellular processes including proliferation, survival, and differentiation. Consequently, small molecule inhibitors targeting the kinases within these cascades are a major focus of modern oncology drug discovery.

Caption: Simplified representation of the PI3K/Akt/mTOR and MAPK signaling pathways, highlighting potential targets for inhibitors derived from 5-methyl-2-hydroxypyrimidine.

The structure of 5-methyl-2-hydroxypyrimidine hydrochloride provides a versatile platform for generating libraries of compounds to screen against various kinases. The hydroxyl group can be functionalized to introduce moieties that interact with specific pockets in the ATP-binding site, while the methyl group can be used to tune lipophilicity and explore hydrophobic interactions. The pyrimidine core itself acts as the hinge-binding element.

Future Directions and Potential

The development of dual PI3K/mTOR inhibitors and selective MAPK pathway inhibitors is an active area of research.[4][5] The 5-methyl-2-hydroxypyrimidine scaffold is well-suited for the synthesis of such targeted agents. By employing structure-based drug design and combinatorial chemistry approaches, novel and potent kinase inhibitors can be developed from this promising starting material.

Conclusion

5-Methyl-2-hydroxypyrimidine hydrochloride is a valuable and versatile building block for drug discovery. Its straightforward synthesis, well-defined chemical properties, and relevance as a scaffold for kinase inhibitors make it a compound of high interest for medicinal chemists. This technical guide has provided a comprehensive overview of its structure, synthesis, and potential applications, offering a solid foundation for researchers to leverage this molecule in the development of novel therapeutics.

References

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6916. [Link]

-

Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2018). ACS Medicinal Chemistry Letters, 9(5), 459-464. [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

Isolation, Characterization and Antiproliferative Activity of Secondary Metabolites from Tanacetum alyssifolium (Bornm.) Griers. (2022). Molecules, 27(15), 4976. [Link]

-

Synthesis of hydroxypyrimidine derivatives via three component assembly. (2015). ResearchGate. [Link]

-

2-Methyl-5-hydroxypyridine. PubChem. [Link]

-

Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (2022). Journal of Heterocyclic Chemistry, 59(10), 1845-1856. [Link]

-

Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. (2007). Current Opinion in Investigational Drugs, 8(12), 1065-1078. [Link]

-

2-mercaptopyrimidine. Organic Syntheses. [Link]

-

Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. (2021). International Journal of Molecular Sciences, 22(13), 7187. [Link]

-

Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (2022). International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195. [Link]

- Method for preparation of 5-substituted pyrimidines. (2014).

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). NP-MRD. [Link]

-

Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). Asian Journal of Chemistry, 28(2), 469-470. [Link]

-

Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. (2015). Tetrahedron Letters, 56(23), 3621-3624. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (1987). Journal of Heterocyclic Chemistry, 24(5), 1333-1335. [Link]

-

Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). Molecules, 30(8), 1-18. [Link]

-

Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). Bioorganic & Medicinal Chemistry, 118109. [Link]

-

Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). Molecules, 27(4), 1369. [Link]

-

Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. (2015). Bioorganic & Medicinal Chemistry, 23(17), 5649-5658. [Link]

-

An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives and their antioxidant activity. (2018). RSC Advances, 8(31), 17359-17366. [Link]

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology, 12, 819128. [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development. (2025). Signal Transduction and Targeted Therapy, 10(1), 1-20. [Link]

-

Synthesis of 5-hydroxythieno[2,3-d]pyrimidin-6(5H)-one derivatives by the reaction of 2-(4-chloropyrimidin-5-yl). (2018). Semantic Scholar. [Link]

- Process for the production of 2-hydroxypyridine. (1990).

-

2-Hydroxy-5-methylpyridine. PubChem. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-p. (2020). ORCA - Cardiff University. [Link]

-

How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2023). Materials, 16(18), 6296. [Link]

-

Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. (2022). ChemRxiv. [Link]

-

FT-IR and GC-MS characterization of bioactive compounds from the root extract of Anacyclus pyrethrum Linn. (2024). International Journal of Environment, Agriculture and Biotechnology, 9(5), 1-7. [Link]

- Method for preparation of 5-substituted pyrimidines. (2012).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmphs.com [ijmphs.com]

- 4. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]

A Technical Guide to the Structural and Functional Divergence of 5-methyl-2-pyrimidinol hydrochloride and Thymine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth comparative analysis of 5-methyl-2-pyrimidinol hydrochloride and thymine, two molecules sharing a 5-methylpyrimidine core yet exhibiting profound differences in structure, physicochemical properties, and functional roles. Thymine, as 5-methyluracil, is a canonical nucleobase fundamental to the structure of deoxyribonucleic acid (DNA). In contrast, 5-methyl-2-pyrimidinol hydrochloride is a synthetic pyrimidine derivative primarily utilized as a chemical intermediate. This document elucidates their key structural distinctions, including tautomeric forms and the impact of the hydrochloride salt, compares their physicochemical properties, and discusses their divergent applications in biological systems and chemical synthesis. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these related but distinct chemical entities.

Introduction

The pyrimidine ring is a foundational heterocyclic scaffold present in a vast array of biologically significant molecules and synthetic compounds.[1] Among its derivatives, thymine holds a preeminent position as one of the four primary nucleobases in DNA, where it is essential for encoding genetic information.[2] Its structure, particularly its capacity for specific hydrogen bonding with adenine, is critical for the stability and replication of the genetic code.[3][4]

This guide focuses on a comparative analysis between thymine and a synthetic structural isomer, 5-methyl-2-pyrimidinol, presented here as its hydrochloride salt. While both molecules are built upon a 5-methylpyrimidine framework, the arrangement of their functional groups leads to dramatically different chemical behaviors and applications. Thymine is a product of evolutionary biochemistry, integral to life, whereas 5-methyl-2-pyrimidinol hydrochloride is a product of synthetic chemistry, serving as a versatile building block in medicinal chemistry and materials science.[1] Understanding their structural nuances is paramount for professionals engaged in drug design, molecular biology, and synthetic organic chemistry.

Molecular Structure and Isomerism

The fundamental difference between thymine and 5-methyl-2-pyrimidinol lies in the oxidation state and substitution pattern of the pyrimidine ring.

Thymine (5-methyluracil)

Thymine is systematically named 5-methylpyrimidine-2,4(1H,3H)-dione.[5] This nomenclature highlights its key structural features: a pyrimidine ring with a methyl group at the C5 position and two carbonyl (keto) groups at the C2 and C4 positions.[6] In biological systems and under standard conditions, thymine predominantly exists in the dioxo (lactam) tautomeric form, which is crucial for its hydrogen bonding pattern with adenine.[7]

Caption: Chemical structure of Thymine in its predominant lactam form.

5-methyl-2-pyrimidinol hydrochloride

5-methyl-2-pyrimidinol hydrochloride is the salt form of 5-methylpyrimidin-2-ol.[8] Its structure features a methyl group at C5 and a hydroxyl (-OH) group at the C2 position. The C4 position is an unsubstituted carbon atom within the aromatic ring. This compound represents the enol (lactim) tautomer. The hydrochloride salt is formed by the protonation of one of the basic ring nitrogen atoms (typically at the N1 position), which stabilizes the molecule and often enhances its solubility in polar solvents.[9]

Caption: Structure of 5-methyl-2-pyrimidinol hydrochloride.

Tautomerism: The Decisive Structural Difference

The relationship between these molecules is best understood through the lens of lactam-lactim tautomerism. Tautomers are isomers that readily interconvert, and in pyrimidine chemistry, this typically involves the migration of a proton between a ring nitrogen and an exocyclic oxygen.

-

Thymine exists primarily in the lactam (amide) form, with C=O double bonds and protons on the ring nitrogens.

-

5-methyl-2-pyrimidinol represents the lactim (enol) form, with a C=N double bond in the ring and a hydroxyl group.

The presence of a second carbonyl group at the C4 position in thymine strongly favors the lactam form, which is thermodynamically more stable. The absence of this group in 5-methyl-2-pyrimidinol allows the lactim form to be more readily isolated and utilized, particularly as its hydrochloride salt.

Caption: Tautomeric forms defining Thymine and 5-methyl-2-pyrimidinol.

Physicochemical Properties: A Comparative Overview

The structural differences manifest directly in the physicochemical properties of the two compounds. The data below is compiled for thymine and the free base of 5-methyl-2-pyrimidinol for a more direct comparison, with properties of the hydrochloride salt also noted.

| Property | Thymine (5-methyluracil) | 5-methyl-2-pyrimidinol | 5-methyl-2-pyrimidinol HCl |

| Molecular Formula | C₅H₆N₂O₂[10] | C₅H₆N₂O[11] | C₅H₇ClN₂O[9] |

| Molar Mass ( g/mol ) | 126.115[7][10] | 110.11[11] | 146.58[8] |

| Appearance | White crystalline powder[12][13] | White powder[11] | Solid[8][9] |

| Melting Point (°C) | 316 - 317 (decomposes)[7][10] | 211[11] | Not specified |

| Solubility in Water | 3.82 g/L (low)[7] | Slightly soluble | Generally enhanced over free base |

| Acidity (pKa) | 9.7[7] | 9.33 (predicted)[11] | Acidic due to HCl |

Synthesis and Derivatization

Synthesis of Thymine

Thymine can be synthesized through various laboratory methods. A common approach involves the condensation of urea with an appropriate β-keto ester, such as ethyl α-formylpropionate, followed by cyclization.[7][14] Another route is the direct methylation of uracil at the C5 position.[3][15] Biologically, it is synthesized from uridine monophosphate (UMP).[10]

Synthesis of 5-methyl-2-pyrimidinol hydrochloride

As a synthetic chemical, 5-methyl-2-pyrimidinol and its hydrochloride salt are produced through targeted organic synthesis routes. These routes often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine-like reagent, followed by acidification to form the hydrochloride salt. The synthesis of pyrimidine derivatives is a broad field, with many established procedures.[16][17] The hydrochloride salt form is advantageous for purification, stability, and handling.[18]

Biological Role vs. Chemical Application

Thymine: A Pillar of Molecular Biology

Thymine's role is exclusively biological and of fundamental importance. As a component of DNA, it:

-

Forms Base Pairs: Specifically pairs with adenine via two hydrogen bonds, forming the "rungs" of the DNA double helix.[4][19]

-

Ensures Genetic Stability: The A-T pairing is crucial for the structural integrity of DNA and the fidelity of DNA replication and transcription.[2][10]

-

Distinguishes DNA from RNA: The presence of thymine instead of uracil (which lacks the 5-methyl group) is a key distinction between DNA and RNA.[3][4]

5-methyl-2-pyrimidinol hydrochloride: A Synthetic Workhorse

5-methyl-2-pyrimidinol hydrochloride does not have a known natural biological role. Its value lies in its utility as a chemical intermediate. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, and derivatives are investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][20] This compound provides a starting point for creating more complex molecules by leveraging the reactivity of its hydroxyl group and the pyrimidine ring.

Experimental Protocols: A Framework for Comparative Analysis

To empirically validate the differences between these two compounds, a researcher could follow a structured analytical workflow. This protocol is a self-validating system designed to confirm identity and purity based on the distinct physicochemical properties of each molecule.

Step-by-Step Comparative Workflow

-

Material Acquisition and Handling:

-

Obtain certified standards of thymine and 5-methyl-2-pyrimidinol hydrochloride.

-

Handle all compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Review Material Safety Data Sheets (MSDS) prior to use.[9]

-

-

Solubility Testing:

-

Prepare saturated solutions of each compound in deionized water and a nonpolar solvent (e.g., hexane) at a controlled temperature (e.g., 25 °C).

-

Rationale: This test will quantitatively confirm the expected low solubility of thymine in water and the likely enhanced aqueous solubility of the hydrochloride salt compared to its free base.[7][13] Both should be insoluble in hexane.

-

-

Melting Point Determination:

-

Spectroscopic Analysis (¹H NMR):

-

Prepare solutions of each compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H NMR spectra.

-

Expected Results & Causality:

-

Thymine: Expect to see a signal for the methyl group (~1.8 ppm), a signal for the C6-H proton, and signals for the N-H protons.

-

5-methyl-2-pyrimidinol HCl: Expect a signal for the methyl group, distinct signals for the aromatic C4-H and C6-H protons, and a downfield signal for the O-H proton and protonated N-H. The chemical shifts will differ significantly from thymine due to the different electronic environment of the aromatic lactim versus the non-aromatic lactam ring.

-

-

-

Data Validation and Interpretation:

-

Compare all experimental data (solubility, melting point, NMR shifts) against literature values and the known structures.

-

The convergence of all data points provides a self-validating confirmation of the identity and structural differences of the two compounds.

-

Caption: Workflow for the comparative analysis of pyrimidine derivatives.

Conclusion

While originating from the same 5-methylpyrimidine core, thymine and 5-methyl-2-pyrimidinol hydrochloride are fundamentally disparate molecules. Thymine is a highly specific, evolutionarily refined nucleobase existing in a stable lactam form, essential for its role in the storage and transfer of genetic information in DNA. Conversely, 5-methyl-2-pyrimidinol hydrochloride is a synthetic chemical building block, representing the lactim tautomer, whose utility is derived from its potential for chemical modification in the development of novel compounds. For researchers in the life sciences and drug discovery, recognizing these profound structural, tautomeric, and functional distinctions is critical for the accurate design of experiments and the successful development of new chemical entities.

References

-

Wikipedia. (n.d.). Thymine. Retrieved from [Link]

-

Biology Online. (2023, October 23). Thymine - Definition and Examples. Retrieved from [Link]

-

Vedantu. (2021, May 24). Thymine: Structure, Functions & Importance in DNA | Chemistry. Retrieved from [Link]

-

Study.com. (n.d.). Thymine | Definition, Structure & Function. Retrieved from [Link]

-

News-Medical. (2021, March 19). What is Thymine?. Retrieved from [Link]

-

Grokipedia. (n.d.). Thymine. Retrieved from [Link]

-

Fiveable. (2025, August 15). Thymine Definition. Retrieved from [Link]

-

Pixorize. (n.d.). Thymine Mnemonic for MCAT. Retrieved from [Link]

-

PubMed. (n.d.). Thymine: a possible prebiotic synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of thymine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1135, Thymine. Retrieved from [Link]

-

MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. Retrieved from [Link]

-

MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57345872, 2-(Chloromethyl)-5-methylpyrimidine hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14779126, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. Retrieved from [Link]

-

MDPI. (2017, August 26). Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT 2C Modulators. Retrieved from [Link]

-

Eurekaselect. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thymine. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Comparative study of the stability of thiamine hydrochloride and pyridoxine hydrochloride in oral multivitamin products. Retrieved from [Link]

-

PMC. (n.d.). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Retrieved from [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Thymine: Biological Functions and Use in Bacterial Physiology_Chemicalbook [chemicalbook.com]

- 3. Thymine: Structure, Functions & Importance in DNA | Chemistry [vedantu.com]

- 4. fiveable.me [fiveable.me]

- 5. Thymine [webbook.nist.gov]

- 6. Thymine Mnemonic for MCAT [pixorize.com]

- 7. Thymine - Wikipedia [en.wikipedia.org]

- 8. 5-methyl-2-pyrimidinol hydrochloride | 17758-06-4 [sigmaaldrich.com]

- 9. 5-Methyl-2-pyrimidinol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. biologyonline.com [biologyonline.com]

- 11. 2-Hydroxy-5-methylpyrimidine | 41398-85-0 [chemicalbook.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Thymine | 65-71-4 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. news-medical.net [news-medical.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. echemi.com [echemi.com]

- 19. study.com [study.com]

- 20. medcraveonline.com [medcraveonline.com]

Advanced Safety and Handling Guide: 2-Hydroxy-5-methylpyrimidine Hydrochloride

Executive Summary & Nomenclature Clarification

In the landscape of drug development and molecular biology, pyrimidine derivatives serve as foundational scaffolds for nucleoside analogs and epigenetic modulators. 2-Hydroxy-5-methylpyrimidine hydrochloride is a highly reactive, crystalline intermediate. However, researchers must navigate a critical nomenclature overlap: in commercial biochemical catalogs, "2-hydroxy-5-methylpyrimidine hydrochloride" is frequently utilized as a truncated synonym for its 4-amino derivative, 5-Methylcytosine hydrochloride (CAS 58366-64-6)[1],[2].

Because both the base pyrimidin-2-ol scaffold (CAS 41398-85-0) and its aminated epigenetic counterpart share the hydrochloride salt form, their physicochemical behaviors, degradation pathways, and occupational hazards are highly analogous[3],[4]. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters for this structural class, providing drug development professionals with a self-validating framework for safe handling, mechanistic toxicology, and experimental application.

Physicochemical Profiling & Hazard Assessment

Understanding the quantitative properties of these compounds is the first step in mitigating exposure risks. The hydrochloride salt form drastically increases aqueous solubility but introduces specific acidic hazards upon dissociation in ambient moisture.

Quantitative Data Summary

| Property | 2-Hydroxy-5-methylpyrimidine (Base/HCl) | 5-Methylcytosine Hydrochloride |

| CAS Number | 41398-85-0 (Base) / HCl variant | 58366-64-6[1] |

| Molecular Formula | C₅H₆N₂O · HCl | C₅H₈ClN₃O[5] |

| Molecular Weight | 146.57 g/mol | 161.59 g/mol [] |

| Physical State | Solid / Crystalline | Crystalline Solid[] |

| Storage Conditions | Desiccated, Room Temperature (RT) | Store at RT, protect from moisture[5] |

| GHS Hazard Codes | H302, H312, H315, H319, H332, H335[3] | Irritant (H315, H319, H335)[1] |

Mechanistic Toxicology & Exposure Control

The hazard profile of pyrimidine hydrochloride salts is primarily driven by their acidic nature upon dissolution.

Causality of Irritation (H315, H319, H335): When the fine crystalline dust contacts the moisture of the respiratory tract, eyes, or skin, the hydrochloride salt rapidly dissociates. This localized drop in pH leads to rapid protein denaturation in mucosal membranes, manifesting as the acute irritation described in standard safety data sheets[3]. Furthermore, the pyrimidine ring itself can non-specifically interact with cellular components, necessitating strict controls against inhalation (H332) and ingestion (H302)[3].

To prevent aerosolization and mucosal contact, handling must follow a strict, linear workflow utilizing EN 166 compliant eye protection and EN 340 protective clothing[3].

Fig 1: End-to-end safety workflow for handling pyrimidine hydrochloride salts.

Experimental Workflows: Safe Handling & Synthesis Protocols

To ensure scientific integrity, every procedure involving 2-hydroxy-5-methylpyrimidine hydrochloride must be treated as a self-validating system. The following protocols detail not just the how, but the why behind each step.

Protocol A: Safe Reconstitution for in vitro Assays

This protocol is designed for researchers utilizing the compound (or its 5-methylcytosine variant) in epigenetic DNA methylation studies[5],[].

-

Step 1: Environmental Preparation & Anti-Static Control

-

Action: Wipe down the analytical balance inside a Class II fume hood with a damp lint-free cloth. Use an anti-static gun on the weighing boat.

-

Causality: Pyrimidine hydrochloride crystals are highly prone to static charge. Static repulsion can cause the fine powder to aerosolize or "jump," increasing inhalation risk (H332) and resulting in inaccurate molarities.

-

-

Step 2: Gravimetric Dispensing

-

Action: Don a P100/N95 respirator, nitrile gloves, and chemical goggles. Weigh the required mass using a closed-draft shield.

-

Causality: The respirator mitigates the H335 (respiratory irritation) hazard caused by micro-dust generated during spatulation[3].

-

-

Step 3: Solvent Addition and Dissolution

-

Action: Add the solvent (e.g., DMSO or sterile nuclease-free water) directly to the weighing vessel before transferring to a volumetric flask. Agitate gently.

-

Causality: Adding solvent to the powder (rather than powder to solvent) prevents dry-powder aerosolization during transfer.

-

-

Step 4: Self-Validation Check

-

Action: Hold the reconstituted solution against a stark black background under bright light.

-

Validation: The system validates itself if no light-scattering micro-crystals are visible. Incomplete dissolution skews downstream epigenetic assay concentrations and indicates a need for mild sonication.

-

Protocol B: Electrophilic Chlorination of the Pyrimidine Ring

For drug development professionals synthesizing nucleoside analogs, converting the 2-hydroxy group to a leaving group (e.g., via POCl₃) is a standard synthetic step.

-

Step 1: Inert Atmosphere Setup

-

Action: Flush a round-bottom flask with Argon and maintain positive pressure.

-

Causality: The hydrochloride salt is hygroscopic. Ambient moisture will violently react with chlorinating agents (like POCl₃), generating excessive HCl gas and degrading the pyrimidine ring.

-

-

Step 2: Reagent Introduction

-

Action: Suspend 2-hydroxy-5-methylpyrimidine hydrochloride in anhydrous toluene. Add POCl₃ dropwise at 0°C, followed by a catalytic amount of N,N-dimethylaniline.

-

Causality: The base neutralizes the liberated HCl, driving the equilibrium forward while preventing the acidic cleavage of the methyl group.

-

-

Step 3: Reflux and Kinetic Monitoring

-

Action: Heat to 110°C for 4 hours. Monitor via TLC (Hexane:EtOAc).

-

Causality: The conversion of the highly polar 2-hydroxy compound to the lipophilic 2-chloro derivative will show a distinct upward shift in Rf value.

-

-

Step 4: Self-Validation Check

-

Action: Quench a 0.1 mL aliquot in ice water, extract with EtOAc, and run a rapid MS (Mass Spectrometry).

-

Validation: The system is validated when the M+ peak shifts appropriately (accounting for the loss of OH and addition of Cl, with the characteristic 3:1 isotopic ratio of chlorine), confirming successful functionalization before bulk quenching.

-

Epigenetic Applications in Drug Development

Beyond basic synthesis, the 4-amino derivative of this scaffold (5-methylcytosine hydrochloride) is the cornerstone of epigenetics[5]. In mammalian genomes, the methylation of cytosine at the 5-position is catalyzed by DNA methyltransferases (DNMTs). This modification does not alter the genetic sequence but acts as a critical signaling mechanism to repress gene transcription, a pathway heavily targeted in modern oncology and epigenetic drug development[].

Fig 2: Role of 5-methylcytosine in epigenetic transcriptional repression.

By understanding both the chemical hazards of the hydrochloride salt and its profound biological utility, researchers can safely leverage pyrimidine derivatives to advance nucleoside analog synthesis and epigenetic therapies.

References

-

PubChem Database Title: 5-Methylcytosine hydrochloride (CID 94029) Source: National Center for Biotechnology Information URL:[Link]

Sources

- 1. 5-Methylcytosine hydrochloride | C5H8ClN3O | CID 94029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methylcytosine hydrochloride | C5H8ClN3O | CID 94029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 2-Hydroxy-5-methylpyrimidine | 41398-85-0 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

5-methyl-2-pyrimidinol hydrochloride molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Methyl-2-Pyrimidinol Hydrochloride

Executive Summary

5-Methyl-2-pyrimidinol hydrochloride (CAS: 17758-06-4) serves as a critical heterocyclic scaffold in the synthesis of bioactive small molecules, particularly kinase inhibitors and antiviral agents. As a functionalized pyrimidine, its utility is defined by the lactam-lactim tautomerism of the parent base and the enhanced solubility and stability provided by the hydrochloride salt form. This guide provides a definitive technical profile, structural analysis, and validated handling protocols for integrating this intermediate into drug discovery workflows.

Part 1: Molecular Identity & Physicochemical Properties

The following data establishes the baseline identity for 5-methyl-2-pyrimidinol hydrochloride. Researchers must distinguish between the free base (often referred to as thymine enol ether derivatives or simply 2-hydroxy-5-methylpyrimidine) and the hydrochloride salt utilized for improved crystallinity and water solubility.

Core Data Table

| Property | Specification | Notes |

| Chemical Name | 5-Methyl-2-pyrimidinol hydrochloride | Synonyms: 2-Hydroxy-5-methylpyrimidine HCl; 5-Methyl-2(1H)-pyrimidinone HCl |

| CAS Number | 17758-06-4 | Free Base CAS: 41398-85-0 |

| Molecular Formula | C₅H₇ClN₂O | Formally denoted as C₅H₆N₂O[1][2][3][4][5] · HCl |

| Molecular Weight | 146.57 g/mol | Free Base MW: 110.11 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere |

| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar organics (DCM, Hexane) |

| Melting Point | >210 °C (Decomposes) | High lattice energy typical of pyrimidine salts |

| Acidity (pKa) | ~9.3 (Free base, predicted) | HCl salt creates an acidic microenvironment in solution |

Part 2: Tautomerism & Structural Analysis

Understanding the structural behavior of this compound is vital for reaction planning. In solution, the free base exists in dynamic equilibrium between the lactim (2-pyrimidinol) and lactam (2-pyrimidinone) forms.

-

Solid State/Salt Form: The hydrochloride salt protonates the ring nitrogen (typically N1 or N3), stabilizing the cationic species and often favoring the oxo-form character in crystal lattices.

-

Reactivity Implication: When used in nucleophilic substitutions (e.g., chlorination with POCl₃ to generate 2-chloro-5-methylpyrimidine), the reaction proceeds through the tautomeric enol form.

Diagram 1: Tautomeric Equilibrium & Protonation

Caption: The dynamic shift between lactam and lactim forms, and the stabilization provided by HCl protonation.

Part 3: Synthetic Applications & Mechanism

5-Methyl-2-pyrimidinol hydrochloride is rarely the final product; it is a "linchpin" intermediate. Its primary utility lies in converting the C2-oxygen functionality into a leaving group (Cl, Br, OTs) or using the nitrogen for N-alkylation.

Key Reaction Pathways

-

Chlorination (Activation): Reaction with phosphorus oxychloride (POCl₃) yields 2-chloro-5-methylpyrimidine . This is the most common workflow, creating an electrophile for S_NAr reactions.

-

Suzuki-Miyaura Coupling: The 2-chloro derivative serves as a coupling partner for aryl boronic acids, essential for building biaryl kinase inhibitors.

-

N-Alkylation: Under basic conditions (e.g., K₂CO₃, DMF), the lactam form can be alkylated at N1, useful for creating N-substituted pyrimidinone drugs.

Diagram 2: Synthetic Workflow

Caption: Transformation of 5-methyl-2-pyrimidinol HCl into bioactive scaffolds via chlorination and coupling.

Part 4: Experimental Protocols

Protocol A: Generation of Free Base from HCl Salt

Context: Many organometallic reactions require the free base to prevent catalyst poisoning.

-

Dissolution: Dissolve 10.0 g (68.2 mmol) of 5-methyl-2-pyrimidinol hydrochloride in 50 mL of deionized water.

-

Neutralization: Slowly add saturated aqueous NaHCO₃ or 2M NaOH while stirring until pH reaches ~7–8. A precipitate should form.[6]

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Note: Pyrimidinols can be water-soluble; if yield is low, use continuous extraction or n-Butanol.

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation: Check melting point (Target: ~210–212 °C).

Protocol B: Storage & Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Absorption of atmospheric water alters stoichiometry and can hydrolyze sensitive downstream reagents (e.g., POCl₃).

-

Recommendation: Store in a tightly sealed container within a desiccator or under nitrogen at room temperature (RT). Re-test water content (Karl Fischer titration) if the container has been opened frequently.

Part 5: Analytical Characterization

To validate the identity of 5-methyl-2-pyrimidinol hydrochloride, use the following expected signals:

-

¹H NMR (DMSO-d₆):

-

δ 2.15 ppm (s, 3H): Methyl group at C5.

-

δ 8.20–8.50 ppm (s, 2H): Aromatic protons at C4 and C6 (often appear as a singlet due to symmetry in the salt form).

-

Broad singlet (>10 ppm): Exchangeable protons (OH/NH and HCl).

-

Note: The chemical shift of aromatic protons in the HCl salt will be downfield compared to the free base due to the electron-withdrawing effect of the positive charge.

-

-

Mass Spectrometry (LC-MS):

-

ESI+: m/z = 111.1 [M+H]⁺ (Detects the cationic free base mass).

-

References

-

Sigma-Aldrich. 5-Methyl-2-pyrimidinol hydrochloride Product Specification. Retrieved from

-

PubChem. Compound Summary for CID 329776795: 5-Methyl-2-pyrimidinol hydrochloride. National Library of Medicine. Retrieved from

-

ChemicalBook. 2-Hydroxy-5-methylpyrimidine hydrochloride Properties and Suppliers. Retrieved from

-

Fisher Scientific. Safety Data Sheet: 2-Hydroxypyrimidine hydrochloride. Retrieved from

Sources

- 1. synchem.de [synchem.de]

- 2. 2-Hydroxy-5-methylpyrimidine | 41398-85-0 [chemicalbook.com]

- 3. 5-methyl-2-pyrimidinol hydrochloride | 17758-06-4 [sigmaaldrich.com]

- 4. 2-羟基-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. 5-Methyl-2-pyrimidinol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Privileged Scaffold: 5-Methyl-2-pyrimidinol in Advanced Heterocyclic Chemistry and Drug Design

Executive Summary

In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives stand as foundational building blocks. Among these, 5-methyl-2-pyrimidinol (often utilized as its highly stable hydrochloride salt, CAS No. 41398-85-0) has emerged as a multifaceted heterocyclic scaffold 1. Its unique structural mimicry of endogenous nucleobases (specifically 5-methylcytosine and thymine) makes it an indispensable intermediate for synthesizing nucleoside analogs, enzyme inhibitors, and novel therapeutics targeting central nervous system (CNS) disorders and oncology.

This technical guide provides an in-depth analysis of the electronic properties, synthetic methodologies, and pharmacological applications of 5-methyl-2-pyrimidinol, engineered specifically for researchers and drug development professionals.

Structural & Electronic Properties: The Causality of Reactivity

The reactivity of 5-methyl-2-pyrimidinol is governed by two primary chemical phenomena: electron deficiency and lactim-lactam tautomerism .

The pyrimidine ring is inherently electron-deficient due to the presence of two highly electronegative nitrogen atoms at the 1- and 3-positions. This electron withdrawal creates partial positive charges at the C2, C4, and C6 positions, making the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) 2.

Furthermore, the compound exists in a dynamic equilibrium between its lactim (5-methylpyrimidin-2-ol) and lactam (5-methylpyrimidin-2(1H)-one) forms. The choice of solvent and base during synthesis dictates which nucleophilic center (oxygen vs. nitrogen) is activated, allowing chemists to selectively drive O-alkylation or N-alkylation.

Tautomeric equilibrium dictating divergent synthetic pathways.

Experimental Protocol: Synthesis via SNAr Hydrolysis

The most robust and scalable method for synthesizing 5-methyl-2-pyrimidinol relies on the basic hydrolysis of 2-chloro-5-methylpyrimidine. This protocol is designed as a self-validating system , ensuring high yield and purity through built-in mechanistic checkpoints.

Mechanistic Rationale & Causality

The chlorine atom at the C2 position acts as an excellent leaving group. By introducing sodium hydroxide (NaOH), the hydroxide anion acts as a strong nucleophile. The heat applied overcomes the activation energy barrier, allowing the hydroxide to attack the electron-deficient C2 carbon, forming a resonance-stabilized Meisenheimer complex before the chloride is expelled 2.

Step-by-Step Methodology

-

Reaction Setup (Dissolution): In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-chloro-5-methylpyrimidine in a 2.5 M aqueous solution of NaOH (2.2 equivalents).

-

Causality: The excess base ensures complete formation of the nucleophile and neutralizes the HCl generated during the substitution, driving the reaction forward.

-

-

Execution (Heating): Heat the mixture to reflux (approx. 100°C) and stir vigorously for 4-6 hours.

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexane 1:1).

-

Self-Validation: The disappearance of the high-Rf starting material spot and the appearance of a baseline spot (the sodium salt of the product) confirms complete conversion.

-

-

Workup & Precipitation: Cool the reaction mixture to 0°C in an ice bath. Slowly add concentrated Hydrochloric Acid (HCl) dropwise until the pH reaches 2-3.

-

Causality: Acidification protonates the intermediate, forming the highly stable 5-methyl-2-pyrimidinol hydrochloride salt, which drastically decreases its aqueous solubility at low temperatures, forcing precipitation 1.

-

-

Isolation: Filter the precipitate under vacuum, wash with ice-cold water, and dry under a high vacuum to yield the final product.

Step-by-step synthetic workflow via SNAr and acidic workup.

Applications in Epigenetics and Oncology

Beyond basic heterocyclic synthesis, the 5-methyl-2-pyrimidinol scaffold is a critical structural motif in epigenetic drug discovery. Because it closely mimics 5-methylcytosine—a primary epigenetic marker in mammalian DNA—derivatives of this compound are actively used to probe and modulate DNA methylation and repair pathways.

Targeting DNMT3B and MGMT

DNA methyltransferase 3 beta (DNMT3B) is responsible for de novo DNA methylation, a process frequently dysregulated in oncogenesis 3. Pyrimidinol analogs act as competitive inhibitors, preventing hypermethylation of tumor suppressor genes.

Similarly, the O-6-Methylguanine-DNA Methyltransferase (MGMT) protein is a DNA repair enzyme that protects cells against alkylating agents 4. Tumors overexpressing MGMT are highly resistant to chemotherapy (e.g., Temozolomide). By utilizing 5-methyl-2-pyrimidinol derivatives to structurally mimic methylated DNA moieties, researchers can develop pseudo-substrates that irreversibly bind and deplete MGMT, thereby restoring the tumor's sensitivity to alkylating chemotherapeutics.

Role of pyrimidine scaffolds in modulating epigenetic DNA repair pathways.

Quantitative Data & Physicochemical Profile

To facilitate rational drug design and synthetic planning, the quantitative physicochemical properties of the scaffold are summarized below. The hydrochloride salt form is predominantly used due to its superior handling characteristics and aqueous solubility 1.

| Property | Value | Causality / Significance in Research |

| Molecular Formula | C₅H₆N₂O (Base) / C₅H₇ClN₂O (HCl) | Defines the core heterocyclic framework for analog generation. |

| Molecular Weight | 110.11 g/mol (Base) / 146.57 g/mol (HCl) | Low molecular weight ensures high ligand efficiency (LE) in screening. |

| CAS Number | 41398-85-0 (HCl Salt) | Standardized identifier for GMP pharmaceutical sourcing. |

| pKa (Predicted) | ~9.05 | Dictates the pH required for tautomeric shift and deprotonation. |

| Solubility | Highly soluble in H₂O (HCl form) | Enhances bioavailability and allows for green-chemistry aqueous synthesis. |

Conclusion

5-Methyl-2-pyrimidinol is far more than a simple heterocyclic intermediate; it is a privileged scaffold that bridges the gap between fundamental organic synthesis and advanced pharmacological applications. By understanding the causality behind its electron-deficient nature and tautomeric behavior, scientists can precisely engineer reaction conditions to yield complex nucleoside analogs. Furthermore, its structural homology to epigenetic markers positions it at the forefront of next-generation oncology and CNS drug development.

References

- Chem960 - Cas no 41398-85-0 (5-Methylpyrimidin-2-ol hydrochloride).

- Benchchem - 5-Methyl-2-(methylthio)pyrimidine | Research Chemical.

- GeneCards - DNMT3B Gene.

- GeneCards - MGMT Gene.

Sources

solubility profile of 5-methyl-2-pyrimidinol hydrochloride in water

Solubility Profile of 5-Methyl-2-Pyrimidinol Hydrochloride in Water

Part 1: Executive Summary & Chemical Identity

5-Methyl-2-pyrimidinol hydrochloride (CAS: 17758-06-4) is a critical pyrimidine heterocycle often utilized as a pharmaceutical intermediate or building block in the synthesis of antiviral and antineoplastic agents.

To understand its solubility profile, one must first recognize its structural dynamics. In aqueous solution, the free base exists in a tautomeric equilibrium, predominantly favoring the lactam (2-oxo) form over the lactim (2-hydroxy) form.[1][2] The hydrochloride salt represents the protonated cationic species, which exhibits significantly enhanced aqueous solubility compared to the neutral free base.

Key Chemical Properties:

-

Systematic Name: 5-methylpyrimidin-2(1H)-one hydrochloride[3]

-

Molecular Formula:

[1][4] -

Molecular Weight: 146.58 g/mol (Salt); 110.11 g/mol (Free Base)[1][2]

-

Tautomerism: Exists primarily as 5-methyl-2(1H)-pyrimidinone in water.

Part 2: Thermodynamic Solubility Profile

The solubility of 5-methyl-2-pyrimidinol hydrochloride is not a static value; it is a dynamic function of solution pH and ionic strength. The profile follows a characteristic "U-shaped" curve typical of amphoteric heterocycles.

Aqueous Solubility (Native pH)

When dissolved in pure, unbuffered water, the hydrochloride salt dissociates to release the protonated pyrimidinium cation and chloride ions.[1][2] This release of protons lowers the solution pH.

-

Solubility Status: Highly Soluble (>50 mg/mL estimated).[1][2]

-

Solution pH: Acidic (typically pH 1.5 – 3.0 depending on concentration).[1][2]

-

Mechanism: The cationic charge disrupts the crystal lattice energy more effectively than the neutral dipole, allowing for extensive hydration by water molecules.

pH-Dependent Solubility & pKa

The compound possesses two critical ionization constants (pKa) that dictate its solubility limits.[2]

| Species | pH Range | Charge State | Solubility Behavior |

| Cation | pH < 2.0 | Positive (+1) | High. Dominant species for the HCl salt. |

| Neutral | pH 2.5 – 9.0 | Neutral (Zwitterionic resonance) | Minimum. The "intrinsic solubility" ( |

| Anion | pH > 9.5 | Negative (-1) | High. Deprotonation of the amide/hydroxyl moiety forms a soluble anion.[2] |

-

pKa

(Basic): ~2.2 – 2.5 (Protonation of N3).[1][2] -

pKa

(Acidic): 9.33 (Deprotonation of the lactam/hydroxyl group) [1].[1][2]

Temperature Dependence

Like most ionic salts, the dissolution of 5-methyl-2-pyrimidinol HCl is endothermic. Solubility increases with temperature.[5][6]

-

Recommendation: For process crystallization, cooling a saturated solution from 60°C to 5°C is an effective purification strategy, provided the pH is maintained to keep the salt form or adjusted to precipitate the free base.[1]

Part 3: Experimental Methodologies

To validate the solubility profile for regulatory or process development purposes, the following self-validating protocols are recommended.

Protocol A: Saturation Solubility (Shake-Flask Method)

Standard for determining thermodynamic solubility at a specific temperature.[1][2]

-

Preparation: Add excess 5-methyl-2-pyrimidinol HCl solid to 10 mL of degassed water (or buffer) in a glass vial.

-

Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

-

Verification: Visually confirm the presence of undissolved solid throughout the duration. If all solid dissolves, add more.[1]

-

Sampling: Filter the supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).

-

Quantification: Analyze the filtrate via HPLC-UV (typically 254 nm) against a standard curve.

-

pH Check: Measure the pH of the saturated solution at equilibrium. This is critical as the self-buffering capacity of the salt will alter the bulk pH.

Protocol B: Potentiometric pKa & Solubility Determination

Used to map the full pH profile.

-

Titration: Dissolve the HCl salt in water. Titrate with 0.1 M NaOH while monitoring pH.

-

Precipitation Point: Observe the onset of turbidity (precipitation of the free base) as pH rises above 2.5.[2]

-

Redissolution: Continue titrating past pH 9.5 to observe redissolution as the anionic species forms.

Part 4: Visualizations

Figure 1: Species Equilibrium & Dissociation Pathway

This diagram illustrates the structural transformation of the compound across the pH scale, explaining the solubility mechanism.[1]

Caption: pH-dependent speciation of 5-methyl-2-pyrimidinol. Solubility is highest in the Salt and Anion forms.[1][2]

Figure 2: Solubility Determination Workflow

A logic flow for accurately characterizing the solubility profile in a lab setting.

Caption: Step-by-step experimental workflow for determining thermodynamic solubility.

Part 5: Process Implications

For researchers developing formulations or synthesis pathways involving 5-methyl-2-pyrimidinol HCl:

-

Buffer Incompatibility: Avoid dissolving the HCl salt directly into high-molarity phosphate buffers at pH 7.0 without checking solubility limits. The buffering capacity may force the pH into the neutral range (3–9), causing the less soluble free base to crash out.[1][2]

-

Salt Disproportionation: In solid-state formulations, exposure to high humidity can lead to disproportionation, where the HCl is lost (as gas or to excipients), reverting the salt to the free base.[1]

-

Analytical Standard Prep: When preparing stock solutions for HPLC, use 0.1 N HCl or water as the diluent. Avoid pure methanol or acetonitrile if the concentration is high, as the salt may have lower solubility in organic solvents compared to water.

References

-

PubChem. (2025).[2][7] Compound Summary: 5-Methyl-2-pyrimidinol hydrochloride.[3][8] National Library of Medicine. Retrieved from [Link][1][2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. 2-Hydroxy-5-methylpyrimidine | 41398-85-0 [chemicalbook.com]

- 4. 5-methyl-2-pyrimidinol hydrochloride | 17758-06-4 [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Methyl-2-pyrimidinol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Strategic Sourcing and Synthetic Applications of 5-Methyl-2-pyrimidinol Hydrochloride in Drug Development

Executive Summary

In the landscape of modern pharmaceutical development, pyrimidine scaffolds serve as the structural backbone for a vast array of biologically active molecules, including kinase inhibitors, nucleoside analogs, and central nervous system (CNS) therapeutics. Among these building blocks, 5-methyl-2-pyrimidinol hydrochloride (CAS: 41398-85-0 / 17758-06-4) has emerged as a critical synthetic intermediate[1]. This whitepaper provides an in-depth technical analysis of this compound, detailing its mechanistic utility, field-proven synthetic protocols, and the current global supply chain and pricing dynamics as of Q1 2026.

Chemical Properties and Mechanistic Utility

The free base form of this compound, 5-methyl-2-pyrimidinol, exists in a tautomeric equilibrium with 5-methyl-1H-pyrimidin-2-one[1]. This tautomerism can complicate precise stoichiometric reactions and lead to oxidative degradation during long-term storage.

To circumvent these issues, the compound is predominantly sourced and utilized as a hydrochloride salt . The protonation of the pyrimidine nitrogen locks the molecule into a stable configuration, drastically enhancing its solubility in polar aqueous media and providing superior oxidative stability[1].

From a mechanistic perspective, the molecule offers two highly valuable vectors for structural elaboration:

-

The C2-Hydroxyl/Keto Group: This position is highly susceptible to electrophilic activation. By converting the C2-oxygen into a robust leaving group (such as a chloride or triflate), the pyrimidine core becomes primed for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling[2].

-

The C5-Methyl Group: In medicinal chemistry, the C5-methyl group provides essential lipophilicity and steric bulk, often fitting perfectly into hydrophobic pockets of target kinases or enzymes, thereby increasing drug target affinity[2].

Experimental Workflow: Activation of the Pyrimidine Scaffold

To integrate 5-methyl-2-pyrimidinol hydrochloride into complex active pharmaceutical ingredients (APIs), chemists typically convert it into 2-chloro-5-methylpyrimidine (CAS: 22536-61-4)[3]. The following protocol outlines a self-validating system for this transformation.

Protocol: Chlorination via Phosphorus Oxychloride (POCl₃)

-

Objective: Convert the stable pyrimidinol salt into a highly reactive electrophile.

-

Causality & Reagent Selection: POCl₃ acts as both the solvent and the chlorinating agent. Because the starting material is an HCl salt, an organic base (e.g., N,N-dimethylaniline) is added. This base serves a dual purpose: it neutralizes the HCl to liberate the free pyrimidinol in situ, and it acts as a nucleophilic catalyst to form a highly reactive Vilsmeier-Haack-type intermediate, drastically accelerating the C-Cl bond formation.

Step-by-Step Methodology:

-

Preparation: In a rigorously dried, argon-purged round-bottom flask, suspend 5-methyl-2-pyrimidinol hydrochloride (1.0 eq) in neat POCl₃ (5.0 eq). Slowly add N,N-dimethylaniline (0.5 eq) dropwise.

-

Activation: Heat the reaction mixture to reflux (approx. 105°C) for 3 to 4 hours.

-

In-Process Validation: Withdraw a 10 µL aliquot, quench it in cold water, extract with ethyl acetate, and analyze via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The protocol is self-validating: the highly polar pyrimidinol salt will remain at the baseline, while complete conversion is visually confirmed by the emergence of a single lipophilic spot (2-chloro-5-methylpyrimidine) at an Rf of ~0.6[3].

-

Quenching (Critical Step): Cool the flask to room temperature and remove excess POCl₃ under reduced pressure. Carefully pour the concentrated viscous residue over crushed ice. Causality: POCl₃ reacts violently with water. Maintaining a temperature near 0°C prevents the exothermic hydrolysis of the newly formed C-Cl bond back to the C-OH starting material.

-

Isolation: Extract the aqueous phase with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize any residual acid, dry over anhydrous Na₂SO₄, and concentrate to yield the target electrophile.

Workflow for the activation and derivatization of 5-methyl-2-pyrimidinol hydrochloride.

Global Supply Chain and Price Trends

The supply chain for 5-methyl-2-pyrimidinol hydrochloride is segmented into two primary tiers: Research/Catalog Grade (typically >95% purity for discovery chemistry) and Bulk/GMP Grade (for late-stage clinical and commercial manufacturing).

Prices fluctuate based on the availability of raw materials required for pyrimidine ring synthesis (such as urea and substituted malonaldehydes) and the energy costs associated with the stringent purification required to remove unreacted starting materials, which can poison downstream palladium catalysts.

Global supply chain logic and quality control progression for pyrimidinol derivatives.

Quantitative Data: Supplier and Pricing Comparison

The following table summarizes the current market landscape, highlighting the disparity between small-scale catalog pricing and bulk industrial sourcing.

| Supplier | Purity Grade | Catalog Quantity | Listed Price | Lead Time / Availability |

| Fluorochem | >95% (Research) | 1 g | £26.00 | In Stock[4] |

| Fluorochem | >95% (Research) | 10 g | £251.00 | In Stock[4] |

| Sigma-Aldrich | 95% (Standard) | Variable | Contract Pricing | Regional Dependent[5] |

| Pharmaffiliates | Reference Standard | Custom | Inquiry | Custom Synthesis[6] |

| Shaanxi Dideu / Bulk | 99.0% (Bulk API) | >1 kg | ~$0.10 - $10.00 / kg | Bulk Freight[3] |

Conclusion

For drug development professionals, the strategic sourcing of 5-methyl-2-pyrimidinol hydrochloride requires balancing purity needs with cost constraints. Utilizing the hydrochloride salt ensures long-term stability and consistency in early-stage discovery. Furthermore, mastering its conversion to reactive intermediates like 2-chloro-5-methylpyrimidine unlocks vast chemical space, enabling the rapid synthesis of high-value nucleoside and kinase-targeted therapeutics.

References

1.[5] Sigma-Aldrich. "5-methyl-2-pyrimidinol hydrochloride | 17758-06-4". sigmaaldrich.cn. URL: 2.[1] Chem960. "Cas no 41398-85-0 (5-Methylpyrimidin-2-ol hydrochloride)". chem960.com. URL: 3.[6] Pharmaffiliates. "Miscellaneous-impurities". pharmaffiliates.com. URL: 4.[4] Fluorochem. "5-methyl-2-pyrimidinol". fluorochem.co.uk. URL: 5.[2] BenchChem. "5-Methyl-2-(methylthio)pyrimidine|Research Chemical". benchchem.com. URL: 6.[3] ChemicalBook. "2-Chloro-5-methylpyrimidine | 22536-61-4". chemicalbook.com. URL:

Sources

- 1. 41398-85-0(5-Methylpyrimidin-2-ol hydrochloride) | Kuujia.com [kuujia.com]

- 2. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]

- 3. 2-Chloro-5-methylpyrimidine | 22536-61-4 [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 5-methyl-2-pyrimidinol hydrochloride | 17758-06-4 [sigmaaldrich.cn]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Note: 5-Methyl-2-pyrimidinol HCl as a Strategic Scaffold in Pharmaceutical Synthesis

Strategic Context & Molecular Rationale

In modern medicinal chemistry, the pyrimidine ring is a privileged scaffold, ubiquitous in kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antiviral nucleoside analogs. Among pyrimidine building blocks, 5-methyl-2-pyrimidinol hydrochloride (CAS: 41398-85-0) serves as a highly versatile, bifunctional intermediate[1].

The strategic value of this molecule lies in its specific substitution pattern:

-

The C5-Methyl Group: Provides a critical lipophilic contact point. In kinase inhibitors, this methyl group often projects into hydrophobic pockets within the ATP-binding site, enhancing target binding affinity and improving metabolic stability by blocking oxidative metabolism at the C5 position.

-

The C2-Hydroxyl Group: Exists in tautomeric equilibrium with its pyrimidin-2(1H)-one form. This oxygen acts as a synthetic handle, which can be readily converted into a leaving group (such as a chloride or thioether) to prime the molecule for downstream functionalization[2]. The hydrochloride salt form is specifically utilized to enhance shelf stability and solubility during handling[1].

Physicochemical Profiling

Understanding the physical parameters of 5-methyl-2-pyrimidinol HCl is essential for designing scalable reaction conditions. The data below summarizes its core quantitative metrics.

| Parameter | Specification / Value |

| Chemical Name | 5-Methylpyrimidin-2-ol hydrochloride |

| CAS Registry Number | 41398-85-0 (HCl salt) / 17758-06-4 (Free base) |

| Molecular Formula | C5H7ClN2O |

| Molecular Weight | 146.58 g/mol |

| Appearance | White to off-white crystalline solid |

| Tautomeric Forms | 2-Hydroxypyrimidine |

| Primary Reactivity | Electrophilic halogenation at C2; Nucleophilic scaffold |

Synthetic Workflow & Logical Relationships

The most common utilization of 5-methyl-2-pyrimidinol HCl involves a two-stage activation and coupling sequence. The workflow below illustrates the logical progression from the stable precursor to a complex Active Pharmaceutical Ingredient (API).

Synthetic workflow from 5-methyl-2-pyrimidinol HCl to target APIs via C2 activation and coupling.

Experimental Protocols & Causality

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Electrophilic Chlorination to 2-Chloro-5-methylpyrimidine

Objective: Convert the stable C2-hydroxyl/pyrimidinone into a highly reactive C2-chloride electrophile[2].

Causality of Choices:

-

Reagent: Phosphorus oxychloride (

) is used as both the chlorinating agent and the solvent. It reacts with the tautomeric pyrimidinone oxygen to form a highly electrophilic dichlorophosphate intermediate. -

Base Additive: N,N-dimethylaniline (or DIPEA) is added catalytically. Why? The starting material is an HCl salt. The base scavenges the liberated HCl and reacts with

to form a Vilsmeier-Haack-type complex, drastically accelerating the displacement of the oxygen by chloride.

Step-by-Step Methodology:

-

Setup: Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube (

). -

Addition: Suspend 5-methyl-2-pyrimidinol HCl (10.0 g, 68.2 mmol) in

(50 mL). Slowly add N,N-dimethylaniline (3.5 mL, 27.3 mmol) dropwise at room temperature. -

Heating: Gradually heat the mixture to 95-100 °C. The suspension will become a homogeneous dark solution as the HCl salt dissolves and reacts. Maintain reflux for 3-4 hours.

-

In-Process Validation: Withdraw a 50

aliquot, quench in ice water, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 3:1). The protocol is self-validating when the highly polar starting material ( -

Quench & Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess

(Crucial: do not evaporate to total dryness to avoid trapping reactive intermediates). Slowly pour the viscous residue over crushed ice (200 g) with vigorous stirring to hydrolyze residual phosphorodichloridates. -

Isolation: Extract the aqueous mixture with Dichloromethane (

mL). Wash the combined organic layers with saturated aqueous

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination